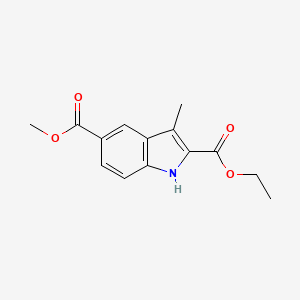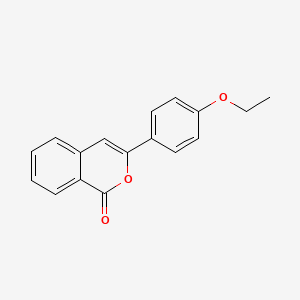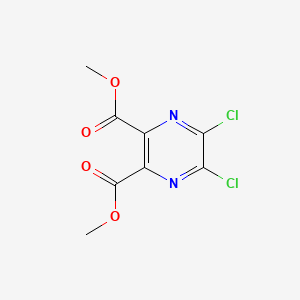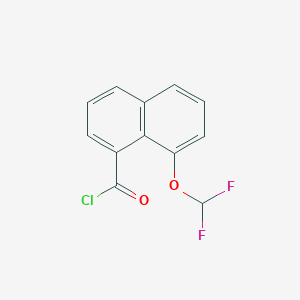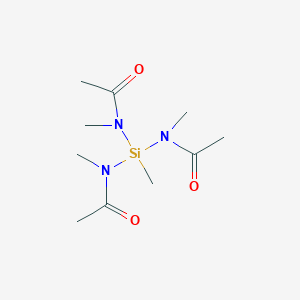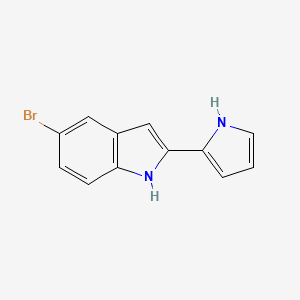
5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both bromine and pyrrole groups in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole typically involves the bromination of 2-(1h-pyrrol-2-yl)-1h-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrrole ring can undergo oxidation to form corresponding pyrrole-2,3-diones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indole ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of 2-(1h-pyrrol-2-yl)-1h-indole derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of pyrrole-2,3-diones.
Reduction: Formation of de-brominated indole derivatives.
Scientific Research Applications
5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and the indole ring may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(1h-indol-3-yl)-1h-pyrrole: Similar structure but with different substitution pattern.
2-(1h-pyrrol-2-yl)-1h-indole: Lacks the bromine atom.
5-Chloro-2-(1h-pyrrol-2-yl)-1h-indole: Chlorine atom instead of bromine.
Uniqueness
5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole is unique due to the presence of both bromine and pyrrole groups, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the pyrrole group contributes to its potential biological activities.
Properties
Molecular Formula |
C12H9BrN2 |
|---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
5-bromo-2-(1H-pyrrol-2-yl)-1H-indole |
InChI |
InChI=1S/C12H9BrN2/c13-9-3-4-10-8(6-9)7-12(15-10)11-2-1-5-14-11/h1-7,14-15H |
InChI Key |
HBTUCQJZGKDKAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=CC3=C(N2)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


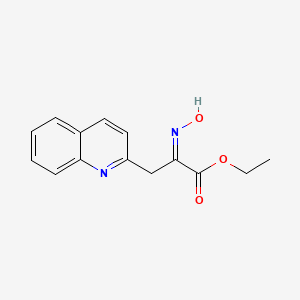
![Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane]](/img/structure/B11856365.png)
![6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11856376.png)

